molecular formula C13H18BBrO2 B6304644 4-Bromo-3-methylphenylboronic acid pinaco ester CAS No. 2121511-60-0

4-Bromo-3-methylphenylboronic acid pinaco ester

Cat. No.: B6304644
CAS No.: 2121511-60-0
M. Wt: 297.00 g/mol
InChI Key: UVWBOXLZYNYHCR-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenylboronic acid pinaco ester is an organic compound with the molecular formula C13H18BBrO2. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Mechanism of Action

Target of Action

4-Bromo-3-methylphenylboronic acid pinaco ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . Therefore, the primary targets of this compound are the molecules involved in these reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium, which is a key step in the Suzuki–Miyaura reaction .

Biochemical Pathways

The Suzuki–Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic groups . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects of this reaction depend on the specific organic groups being coupled.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a base and a palladium catalyst . The reaction also needs to be carried out under specific conditions (e.g., temperature, pressure) to ensure its success . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylphenylboronic acid pinaco ester typically involves the reaction of 4-bromo-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-Bromo-3-methylphenylboronic acid+Pinacol4-Bromo-3-methylphenylboronic acid pinaco ester\text{4-Bromo-3-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 4-Bromo-3-methylphenylboronic acid+Pinacol→4-Bromo-3-methylphenylboronic acid pinaco ester

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylphenylboronic acid pinaco ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Protodeboronation: The boronic ester can undergo protodeboronation, where the boron group is replaced by a hydrogen atom.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

    Protodeboronation: Acidic conditions or radical initiators.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: 4-Bromo-3-methylbenzene.

    Oxidation: 4-Bromo-3-methylphenol.

Scientific Research Applications

4-Bromo-3-methylphenylboronic acid pinaco ester is used in various scientific research applications, including:

    Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biological Studies: As a probe in biochemical assays and studies involving boron-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylboronic acid pinaco ester
  • 3-Bromomethylphenylboronic acid pinaco ester
  • 4-Aminophenylboronic acid pinaco ester

Uniqueness

4-Bromo-3-methylphenylboronic acid pinaco ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. Its methyl group at the 3-position and bromo group at the 4-position make it particularly useful in selective organic transformations.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBOXLZYNYHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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